5-(2-Hydroxyethyl)picolinonitrile
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Overview
Description
5-(2-Hydroxyethyl)picolinonitrile is an organic compound with the molecular formula C₈H₈N₂O It is a derivative of picolinonitrile, featuring a hydroxyethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 5-bromopicolinonitrile with ethylene glycol in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the substitution of the bromine atom with a hydroxyethyl group, forming the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products Formed
Oxidation: 5-(2-Carboxyethyl)picolinonitrile
Reduction: 5-(2-Hydroxyethyl)picolinamidine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Hydroxyethyl)picolinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)picolinonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile (Picolinonitrile): Lacks the hydroxyethyl group, making it less versatile in chemical reactions.
3-Hydroxy-4-substituted picolinonitriles: Similar structure but with different substitution patterns, leading to varied reactivity and applications.
Uniqueness
5-(2-Hydroxyethyl)picolinonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-8-2-1-7(3-4-11)6-10-8/h1-2,6,11H,3-4H2 |
InChI Key |
DXRNQZLXBGQPRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCO)C#N |
Origin of Product |
United States |
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